1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group and a mercapto group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 2-mercaptophenylpropan-2-one. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the mercapto group on the phenyl ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in modifying biological molecules. The mercapto group can interact with metal ions or other thiol-containing compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
BMESKJNNHPTJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)S |
Origin of Product |
United States |
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